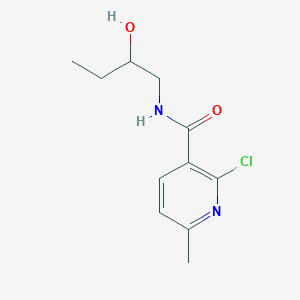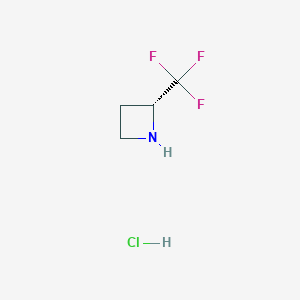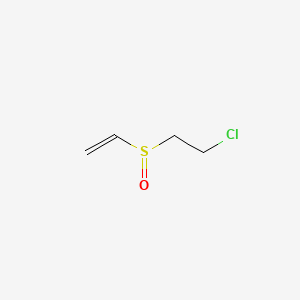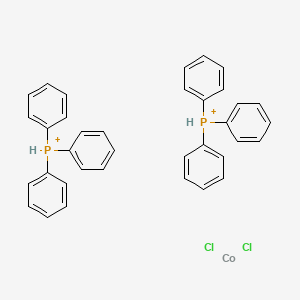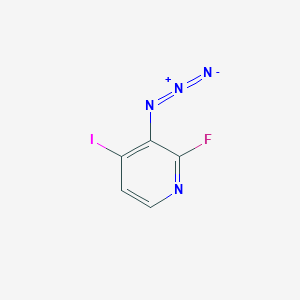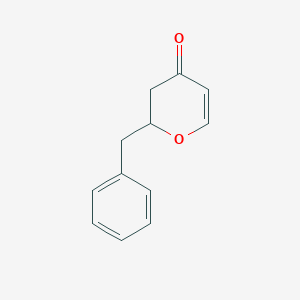
2-Benzyl-2,3-dihydropyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2,3-dihydropyran-4-one is a chemical compound belonging to the class of pyranones Pyranones are six-membered cyclic esters with conjugated double bonds, which exhibit reactivity similar to lactones and 1,3-dienes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3-dihydropyran-4-one can be achieved through various methods. One efficient method involves the intermolecular [4+2] cycloaddition reaction between epoxides and 3-alkoxycyclobutanones, mediated by boron trifluoride etherate . This reaction is diastereoselective and predominantly yields trans diastereomers. For instance, treating styrene oxide with 3-ethoxy-2-phenylcyclobutanone in the presence of boron trifluoride etherate at room temperature produces 2-benzyl-2,3-dihydro-3-phenylpyran-4-one in 76% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2,3-dihydropyran-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Benzyl-2,3-dihydropyran-4-one involves its interaction with molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) are susceptible to nucleophilic attack, while the C-3 and C-5 positions are vulnerable to electrophilic attack . These interactions facilitate various chemical transformations and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-4-pyranone: A key synthon for biologically active molecules.
2-Pyrone and its derivatives: Known for their antimicrobial, antiviral, and cytotoxic properties.
3,4-Dihydropyran-2-ones: Popular due to their biological activity and usefulness in organic synthesis.
Uniqueness
2-Benzyl-2,3-dihydropyran-4-one is unique due to its specific structural features and the ability to undergo diverse chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-benzyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,12H,8-9H2 |
InChI-Schlüssel |
DGXDLIUPABHAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC=CC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


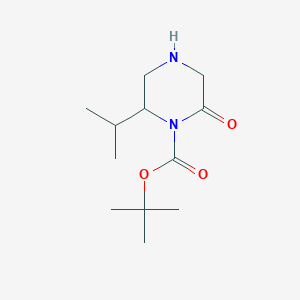
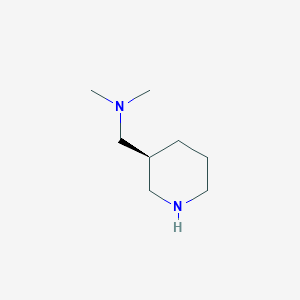
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
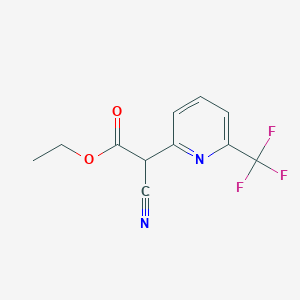
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
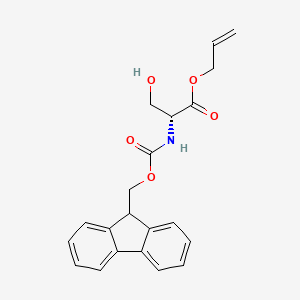
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
